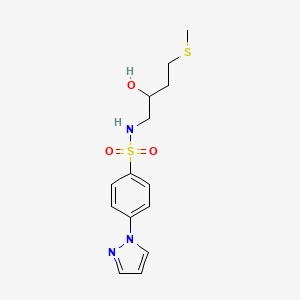

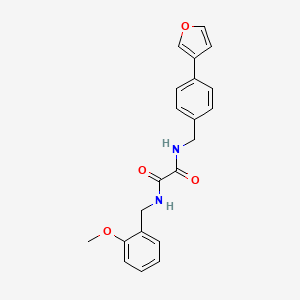

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide, also known as FBAO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FBAO belongs to the oxalamide family of compounds and has been found to exhibit unique biochemical and physiological effects.

科学的研究の応用

Anticancer and Antiangiogenic Activity

Compounds with structures related to N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide have shown promise in cancer research. For instance, certain derivatives have demonstrated potent anticancer and antiangiogenic activities in vitro and in vivo. These compounds target the colchicine site on tubulin, inhibiting cancer cell growth at nanomolar concentrations, binding to tubulin, inducing apoptosis, and showing potent vascular disrupting properties derived from their effect on vascular endothelial cells. This highlights their potential as novel cancer therapeutics (Romagnoli et al., 2015).

Photodynamic Therapy

New compounds have been synthesized and characterized for their potential in photodynamic therapy (PDT), a treatment modality for various cancers. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT. The presence of methoxybenzyl groups plays a crucial role in their photophysical and photochemical properties (Pişkin et al., 2020).

Antibacterial Activity

Derivatives of the compound have been explored for their antibacterial activity. Schiff base derivatives, for example, have been synthesized and shown to exhibit superior antibacterial activity against various bacterial strains. This suggests that these compounds could serve as a basis for developing new antibacterial agents, highlighting the importance of the methoxybenzyl group in enhancing their activity (Parekh et al., 2005).

Bio-Based Materials

Research into fully bio-based benzoxazine monomers, synthesized from components including methoxybenzyl alcohol, demonstrates the potential of these compounds in creating new materials. Such monomers undergo copolymerization, leading to resins with enhanced thermal properties and cross-linking density. This research opens up new avenues for developing sustainable, bio-based polymers with desirable characteristics (Wang et al., 2012).

Structural Characterization

The crystal structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, closely related to the compound , has been determined, providing insights into its molecular configuration and potential interactions. Such structural characterizations are essential for understanding the compound's chemical behavior and for designing molecules with specific properties for various applications (Zhang et al., 2008).

特性

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-26-19-5-3-2-4-17(19)13-23-21(25)20(24)22-12-15-6-8-16(9-7-15)18-10-11-27-14-18/h2-11,14H,12-13H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQEZPTYHMOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(furan-3-yl)benzyl)-N2-(2-methoxybenzyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[2-(3,4-difluorophenyl)-3-(4-methoxyphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2529352.png)

![5-Benzyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529355.png)

![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2529359.png)

![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide](/img/structure/B2529367.png)